Cas no 1257551-86-2 (2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide)

2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide
- 1257551-86-2
- F5788-4450
- 2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide
- AKOS024518776
- 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
- CHEMBL4945475
- VU0520676-1
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- インチ: 1S/C21H25N3O5/c1-27-16-8-9-19(29-3)17(12-16)24-11-10-23(21(24)26)14-20(25)22-13-15-6-4-5-7-18(15)28-2/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,25)
- InChIKey: MJXKFAIFGBCRTN-UHFFFAOYSA-N
- SMILES: O=C1N(C2C=C(C=CC=2OC)OC)CCN1CC(NCC1C=CC=CC=1OC)=O
計算された属性
- 精确分子量: 399.17942091g/mol
- 同位素质量: 399.17942091g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 8
- 複雑さ: 560
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 80.3Ų
2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5788-4450-2mg |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
1257551-86-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5788-4450-20mg |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
1257551-86-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5788-4450-5mg |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
1257551-86-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5788-4450-75mg |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
1257551-86-2 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5788-4450-5μmol |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
1257551-86-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5788-4450-10mg |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
1257551-86-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5788-4450-50mg |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
1257551-86-2 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5788-4450-2μmol |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
1257551-86-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5788-4450-4mg |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
1257551-86-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5788-4450-10μmol |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
1257551-86-2 | 10μmol |
$69.0 | 2023-09-09 |
2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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4. Book reviews
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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7. Back matter
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamideに関する追加情報
Introduction to 2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide (CAS No. 1257551-86-2)
2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. With a CAS number of 1257551-86-2, this compound belongs to the imidazolidinone class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of methoxy and dimethoxy substituents on the aromatic ring enhances its interactions with biological targets, making it a promising candidate for further investigation in drug discovery.
The molecular structure of 2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide incorporates several key functional groups that contribute to its reactivity and binding affinity. The imidazolidinone core provides a rigid scaffold that can be optimized for specific pharmacological effects, while the acetamide moiety at the N-terminal position offers opportunities for hydrogen bonding interactions with protein targets. Additionally, the methoxy and dimethoxy groups on the aromatic rings increase lipophilicity, which is often crucial for membrane permeability and oral bioavailability.
In recent years, there has been growing interest in imidazolidinone derivatives due to their reported biological activities across various therapeutic areas. Studies have suggested that compounds with similar structural motifs may exhibit properties such as kinase inhibition, anti-inflammatory effects, and even potential applications in neurodegenerative diseases. The specific substitution pattern in 2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide makes it an intriguing subject for further pharmacokinetic and pharmacodynamic studies.
One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The versatility of the imidazolidinone ring allows chemists to modify various positions while retaining core structural integrity, enabling the exploration of diverse chemical space. Researchers have been particularly interested in how different substituents affect binding affinity and selectivity when interacting with biological targets. For instance, the dimethoxy group at the 2,5-position of the phenyl ring may play a critical role in modulating interactions with enzymes or receptors.
The synthesis of 2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide presents unique challenges due to the complexity of its molecular framework. However, advances in synthetic methodologies have made it more feasible to produce this compound in sufficient quantities for experimental purposes. Techniques such as multi-step organic synthesis, including condensation reactions and cyclization processes, are commonly employed to construct the imidazolidinone core. Additionally, protecting group strategies are often necessary to ensure regioselective functionalization at multiple sites within the molecule.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in evaluating the binding potential of CAS No. 1257551-86-2 to various biological targets. These simulations help predict how the compound might interact with proteins or nucleic acids, providing insights into its potential mechanism of action. For example, studies have suggested that this compound may bind to kinases or other enzymes involved in signal transduction pathways, which are frequently dysregulated in diseases such as cancer.
The pharmacological profile of 2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(2-methoxyphenyl)methylacetamide is still under investigation, but preliminary findings are promising. In vitro assays have shown activity against certain enzyme targets, indicating that it may possess therapeutic value in conditions where these enzymes play a pathological role. Furthermore, its structural features suggest that it could be modified to improve solubility or reduce toxicity, making it a viable candidate for further development.
As research continues to uncover new applications for imidazolidinone derivatives, compounds like CAS No. 1257551-86-2 are likely to become increasingly important in medicinal chemistry. The ability to fine-tune their structure while maintaining biological activity offers a powerful approach to developing novel therapeutics. Future studies may focus on optimizing synthetic routes to enhance yield and scalability while exploring novel derivatives with enhanced pharmacological properties.
The broader significance of this compound lies in its contribution to our understanding of how structural modifications influence biological activity. By studying molecules like CAS No. 1257551-86-2, researchers can gain valuable insights into drug design principles that can be applied across different therapeutic areas. This knowledge is essential for accelerating the discovery and development of new drugs that address unmet medical needs.
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